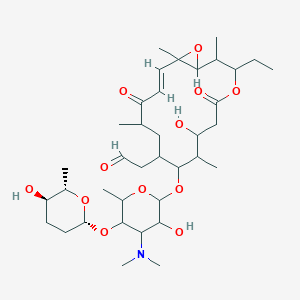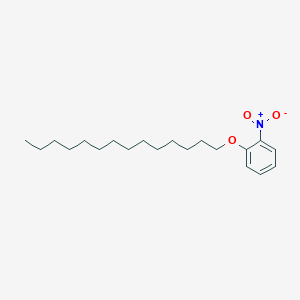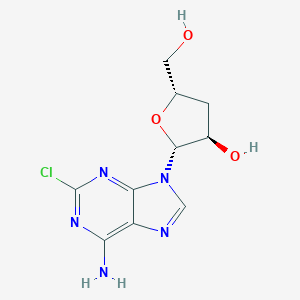
2-Chloro-3'-deoxyadenosine
Descripción general
Descripción
2-Chloro-3’-deoxyadenosine belongs to the class of organic compounds known as purine 3’-deoxyribonucleosides . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
The synthesis of 2-chloro-2’-deoxyadenosine (cladribine) involves a two-step process. The first step is the anion glycosylation of purine potassium salt with the glycosyl chloride in binary solvent mixtures. The second step involves the treatment of the 2,6-dichloropurine precursor with diethylaminosulfur trifluoride (DAST) to prepare diprotected 2-chloro-6-fluoropurine 2’-deoxy-β-D-riboside .Molecular Structure Analysis
The molecular formula of 2-Chloro-3’-deoxyadenosine is C10H12ClN5O3 . The average mass is 285.687 Da and the monoisotopic mass is 285.062866 Da .Chemical Reactions Analysis
2-Chloro-3’-deoxyadenosine is a synthetic adenosine analogue that is activated in cells when it is phosphorylated by deoxycytidine kinase . The triphosphorylated active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair .Aplicaciones Científicas De Investigación
Antileukemic and Immunosuppressive Agent : 2-Chloro-2'-deoxyadenosine (2-CdA) shows promise as an antileukemic and immunosuppressive agent. Its discovery, unique properties, methods of synthesis, mechanism of selective cytotoxicity, and current clinical status are key areas of interest (Grieb, 1994).
Induction of Apoptosis in Lymphocytes : The drug is effective in inducing apoptosis in quiescent lymphocytes, making it useful for treating indolent lymphoproliferative diseases. Its 5'-triphosphate metabolite, similar to dATP, can activate caspase-3 in a cell-free system, providing insights into its cytotoxic effects (Leoni et al., 1998).
Impact on Human Lymphocytes : It has been found to inhibit DNA synthesis in human lymphocytes, affecting the metabolism of deoxycytidine and deoxythymidine. This suggests potential inhibition of dCMP deaminase (Sasvári‐Székely et al., 1994).
Inhibition of Bacterial Purine-Nucleoside Phosphorylase : 2-CdA and its analogues are effective inhibitors of Escherichia coli purine-nucleoside phosphorylase (PNP), suggesting potential as selective inhibitors of bacterial phosphorylases (Bzowska & Kazimierczuk, 1995).
Effects on Central Nervous System Lymphomas : The drug impacts the activity of enzymes crucial for the metabolism of deoxyadenosine in human primary CNS lymphomas, inhibiting phosphorylation and deamination, which has implications for cell methylation and apoptosis (Fabianowska-Majewska et al., 1995).
Inhibition of DNA Synthesis in Lymphoblastic Cells : The drug inhibits the reduction of various nucleotides by ribonucleotide reductase, leading to significant inhibition of DNA synthesis in lymphoblastic cells (Griffig et al., 1989).
Clinical, Biochemical, and Pharmacokinetic Considerations : Studies discuss its effectiveness in chronic lymphoproliferative diseases and acute myelogenous leukemia, highlighting its unique mechanisms of inducing DNA strand breaks, apoptosis, and cytotoxicity to both non-proliferating and proliferating cells (Liliemark & Juliusson, 1994).
New Mechanism of Toxicity : The nucleoside is also known for inducing apoptosis and inhibiting DNA synthesis, affecting various cellular enzymes. This has implications for treatment strategies in leukemia (Fabianowska-Majewska et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLUZJFGNTTEV-OBXARNEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150942 | |
| Record name | 2-Chloro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115044-75-2 | |
| Record name | 2-Chloro-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-3'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW18Y92UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




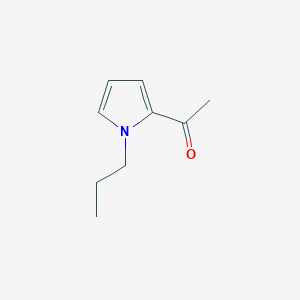

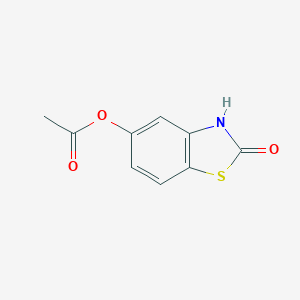
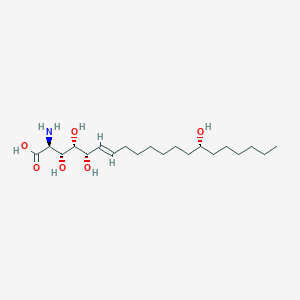

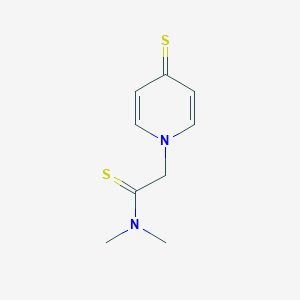
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
